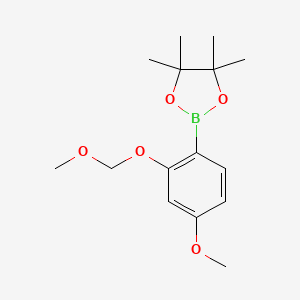
5-(2,3-Dichlorophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)nicotinic acid (DCPA) is a compound that has been studied for its potential health benefits and applications in scientific research. DCPA is a synthetic derivative of nicotinic acid, a form of vitamin B3, and is composed of two chlorine atoms attached to the aromatic phenyl group and the nicotinic acid moiety. DCPA is a white or off-white crystalline solid and is soluble in water and ethanol. It can be synthesized in a laboratory setting and has been studied for its potential therapeutic and research applications.
Wirkmechanismus
5-(2,3-Dichlorophenyl)nicotinic acid, 95% is thought to act as an antagonist of the nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central and peripheral nervous systems. It is believed to block the binding of acetylcholine to the receptor, thereby preventing the action of the neurotransmitter. This mechanism of action may explain the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and organic solvents. It is also non-toxic and has a low potential for bioaccumulation. However, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and its solubility in water is also limited. Furthermore, it has a low affinity for many proteins, which can limit its effectiveness in certain types of experiments.
Zukünftige Richtungen
The potential applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95% are still being explored. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, studies are needed to investigate the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%. Finally, research is needed to identify new synthesis methods for 5-(2,3-Dichlorophenyl)nicotinic acid, 95% and to develop more efficient ways to use it in laboratory experiments.
Synthesemethoden
5-(2,3-Dichlorophenyl)nicotinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with nicotinic acid in a solvent such as dichloromethane. The second step involves the conversion of the resulting intermediate to 5-(2,3-Dichlorophenyl)nicotinic acid, 95% by treatment with sodium hydroxide and ethanol. The reaction is typically conducted at room temperature and the final product is isolated as a white or off-white crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the study of enzyme activity, gene expression, and cell signaling. It has also been used in studies of the effects of drugs on the nervous system, as well as studies of the effects of environmental toxins on health.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNQKOBFJNXXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675461 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1047045-99-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)



![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)




